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Compound of Interest

Compound Name: 2-Methoxyethane-1-sulfonamide

Cat. No.: B1611866

Section 1: Executive Summary & Molecular Identity

This guide provides a comprehensive technical overview of 2-Methoxyethane-1-sulfonamide
(CAS No. 51517-04-5), a molecule belonging to the sulfonamide class of compounds.[1][2]
Sulfonamides are a cornerstone functional group in medicinal chemistry, recognized for their
relative stability and presence in numerous therapeutic agents.[3][4] This document
synthesizes available data on the molecule's core physical and chemical properties, outlines a
validated synthetic route, presents a theoretical spectroscopic profile to aid in characterization,
and details standardized experimental protocols for property validation.

The molecule's structure is characterized by a methoxyethyl group attached to a sulfonamide
moiety.[1] Its predicted physicochemical properties, such as a negative LogP value, suggest a
high degree of hydrophilicity.[1][2][5] This guide is intended for researchers and scientists in
drug development, offering foundational data and practical methodologies for the handling,
characterization, and utilization of this compound.

Figure 1: Chemical structure of 2-Methoxyethane-1-sulfonamide.

Section 2: Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its
pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known
and predicted properties of 2-Methoxyethane-1-sulfonamide.
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Property Value Source
IUPAC Name 2-methoxyethanesulfonamide PubChem[1]
CAS Number 51517-04-5 PubChem[1], ChemicalBook[6]
Molecular Formula C3H9aNOsS PubChem[1], ChemScene[2]
] ChemicalBookK[6],
Molecular Weight 139.17 g/mol
ChemScene[2]
Appearance White Solid ChemicalBook][6]
Boiling Point 135 °C at 0.3 Torr Guidechem[7]
Predicted pKa 10.36 + 0.60 Guidechem[8]
. ChemScene[2], PubChem[1]
Predicted LogP -1.08t0 -1.2 5]
Topological Polar Surface Area
69.39 A2 ChemScene[2]

(TPSA)

Discussion of Properties:

» Acidity (pKa): The predicted pKa of 10.36 indicates that the sulfonamide proton (N-H) is

weakly acidic. This is a characteristic feature of primary sulfonamides.[9] In physiological

conditions (pH ~7.4), the molecule will exist predominantly in its neutral, non-ionized form. Its

solubility is expected to increase in alkaline solutions where the sulfonamide can be

deprotonated to form a water-soluble salt.[9]

 Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) is consistently

negative, suggesting the compound is hydrophilic (more soluble in water than in octanol).[1]

[2][5] This property is crucial for assessing membrane permeability and general solubility,

indicating that poor agueous solubility is unlikely to be a primary challenge for this molecule.

» Boiling Point: The reported boiling point is measured under significant vacuum, a common

practice for compounds that may decompose at higher temperatures under atmospheric

pressure.[7] Due to the rigidity and polar nature of the sulfonamide group, these compounds

are typically crystalline solids with relatively high melting points.[3]
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« Topological Polar Surface Area (TPSA): The TPSA of 69.39 A2 is a calculated metric used to
predict drug transport properties. This value is well within the typical range for orally
bioavailable drugs, suggesting good potential for membrane permeability.

Section 3: Chemical Identity and Synthesis
The Sulfonamide Functional Group

The sulfonamide functional group, R-S(=0)2-NRz, is a sulfonyl group linked to an amine.[3]
This group is a bioisostere of a carboxylate group but is significantly more stable towards
hydrolysis. Its geometry is tetrahedral at the sulfur atom, and the N-H bond is polarized by the
strongly electron-withdrawing sulfonyl group, accounting for its acidity.[4] In drug design, the
sulfonamide moiety often acts as a hydrogen bond donor and acceptor, facilitating interactions
with biological targets.

Laboratory-Scale Synthesis Protocol

A reliable synthesis for 2-Methoxyethane-1-sulfonamide has been reported and can be
executed as a three-step process starting from 1-bromo-2-methoxyethane.[6] This method is
robust and utilizes common laboratory reagents.

Step 1: Formation of Sodium 2-methoxyethane-1-sulfonate

Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).

Add sodium sulfite (23.4 mmol) to the suspension.

Reflux the mixture for 24 hours.

Evaporate the solvent under reduced pressure. The resulting residue is slurried in chloroform
to yield the product as a white solid.

Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl Chloride

» To the solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of N,N-
dimethylformamide (DMF, 1.06 mmol).

o Stir the mixture at 100°C for 3 hours.
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o Evaporate the excess thionyl chloride under reduced pressure.

e Add chloroform to the residue and filter off any insoluble material. Evaporate the filtrate to
yield the crude sulfonyl chloride intermediate.

Step 3: Formation of 2-Methoxyethane-1-sulfonamide

To the crude 2-methoxyethane-1-sulfonyl chloride, add a 25% aqueous ammonia solution
(20 mL).

 Stir the mixture at room temperature for 3 hours.
o Evaporate the solvent under reduced pressure.
e Add chloroform and filter off insoluble substances. Evaporate the solvent from the filtrate.

» Purify the final residue by silica gel column chromatography (eluent: hexane/ethyl acetate =
3/7) to yield pure 2-methoxyethanesulfonamide.[6]
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Figure 2: Workflow diagram for the synthesis of 2-Methoxyethane-1-sulfonamide.
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Section 4: Theoretical Spectroscopic Profile

While experimental spectra for this specific molecule are not widely published, a theoretical
profile can be constructed based on its structure. This serves as a predictive guide for
researchers performing structural confirmation.[10][11]
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Expected Chemical

Technique Feature . Rationale /| Notes
Shift /| Wavenumber
Singlet due to no
) adjacent protons. Shift
1H NMR -OCHs (Methoxy) ~3.3 ppm (singlet, 3H) )
is typical for a methyl
ether.
Deshielded by the
adjacent oxygen. Split
-O-CHz- ~3.7 ppm (triplet, 2H) into a triplet by the
neighboring -
CH2SO02-.
Deshielded by the
sulfonyl group. Split
-CH2-SO2- ~3.2 ppm (triplet, 2H) ) y.g P =P
into a triplet by the
neighboring -OCH2-.
Chemical shift can be
variable and
~5.0-7.0 ppm (broad ]
-SO2NH:2 ] concentration-
singlet, 2H)
dependent. Often
exchanges with D20.
Typical shift for a
13C NMR -OCHs ~59 ppm
methoxy carbon.
Methylene carbon
-OCHz- ~70 ppm
attached to oxygen.
Methylene carbon
-CH2-SO2- ~55 ppm attached to the
sulfonyl group.
Characteristic for a
3300-3400 cm~1 (two ] )
IR Spectroscopy N-H Stretch primary sulfonamide (-
bands)
NH2).
C-H Stretch 2850-3000 cm™1 Aliphatic C-H bonds.
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1320-1360 cm~1

Strong, characteristic

(asymmetric)1140- ]
S=0 Stretch absorptions for the
1180 cm™?
) sulfonyl group.
(symmetric)
C-O Stretch 1080-1150 cm™1 Ether linkage.

Mass Spectrometry

Molecular lon [M]*

Corresponds to the
m/z = 139.03 monoisotopic mass of

CsHoNOs3S.[1]

Expected under

electrospray ionization

[M+H]* Adduct m/z = 140.04 ] N
(ESI) in positive
mode.[5]
Potential losses of -
] Fragments at m/z = OCHs, -SO2NHz, and
Fragmentation
108, 78, 59 CH3OCH2CHz2
respectively.

Section 5: Reactivity and Stability

The 2-methoxyethane-1-sulfonamide molecule is built upon the sulfonamide scaffold, which

Is known for its general stability in drug discovery programs.[3]

» Acid-Base Reactivity: The primary site of reactivity is the acidic N-H bond of the sulfonamide

group.[3] This site can be deprotonated by a suitable base. This property is often exploited to

create salt forms of sulfonamide-containing drugs to enhance aqueous solubility.[9]

 Stability: The compound is stable enough to withstand refluxing conditions and heating to

100°C during its synthesis, indicating good thermal stability.[6] The C-O-C ether linkage and

the C-S and S-N bonds are chemically robust under typical physiological and storage

conditions.

o Metabolic Considerations: In a biological context, sulfonamides can undergo metabolism.

While this specific molecule's metabolic fate is uncharacterized, common pathways for
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related structures include N-acetylation or conjugation.[9] The ether linkage could potentially
undergo O-demethylation.

Section 6: Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols should be employed to
measure key physicochemical properties. The following are field-proven, self-validating
methodologies appropriate for a drug development setting.

Protocol: Thermodynamic Aqueous Solubility
Determination

Causality: This protocol measures the equilibrium solubility, a critical parameter that influences
a drug's dissolution rate and bioavailability. It is designed to avoid the pitfalls of kinetic
measurements, which can be confounded by supersaturation and precipitation rates.[12]

Methodology:

o Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known
volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass
vial.

» Equilibration: Tightly cap the vial and agitate the suspension at a constant temperature (e.g.,
25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A shaker or
rotator is ideal.

» Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15
minutes) to pellet the excess solid.

o Sampling: Carefully remove an aliquot of the clear supernatant.

e Dilution & Analysis: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or
methanol) and quantify the concentration of the dissolved compound using a validated
analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

» Validation: The presence of solid material at the end of the experiment confirms that the
initial amount was in excess, a prerequisite for a valid thermodynamic solubility

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.biologydiscussion.com/veterinary-pharmacology/sulfonamides-chemistry-classification-and-adverse-reactions-animals/74478
https://books.rsc.org/books/edited-volume/1957/chapter/2606540/Physicochemical-Properties-and-Compound-Quality
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

measurement.

@dd Excess Solid to BuffeD

/

(Equilibrate (24h at 25°CD No (Repeat with more solid)

Verify: Is solid still present?

(Centrifuge to Separate Phases)

'

(Sample SupernatanD

;

@ilute and Quantify (HPLC/LC—MSD

:

(Calculate Solubility (e.qg., mg/mLD

Click to download full resolution via product page

Figure 3: Workflow for thermodynamic aqueous solubility measurement.

Protocol: Melting Point Determination
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Causality: The melting point is a fundamental indicator of a compound's purity and crystalline
lattice energy. A sharp melting range typically signifies high purity.

Methodology:

o Sample Preparation: Finely powder a small amount of the dry, crystalline compound.
o Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

o Measurement: Place the capillary tube in a calibrated melting point apparatus.

e Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then
reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

» Observation: Record the temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire sample becomes a clear liquid (completion). The melting
"point” is reported as this range.

Section 7: Safety & Handling

According to the Globally Harmonized System (GHS) classifications available for this
compound, it should be handled with appropriate care.[1]

H303: May be harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Precautions: Standard laboratory personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Work should be performed in a well-ventilated area or a chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/18951506
https://www.benchchem.com/product/b1611866?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1.

2-Methoxyethane-1-sulfonamide | C3H9NOS3S | CID 18951506 - PubChem

[pubchem.ncbi.nim.nih.gov]

« 2.
e 3.

°
© (0] ~ [o2] 1 H

chemscene.com [chemscene.com]

Sulfonamide - Wikipedia [en.wikipedia.org]

. nbinno.com [nbinno.com]

. PubChemLite - 2-methoxyethane-1-sulfonamide (C3HINO3S) [pubchemlite.lcsb.uni.lu]
. 2-Methoxyethane-1-sulfonaMide synthesis - chemicalbook [chemicalbook.com]

. Page loading... [wap.guidechem.com]

. Page loading... [guidechem.com]

. biologydiscussion.com [biologydiscussion.com]

e 10. lehigh.edu [lehigh.edu]

e 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

e 12. books.rsc.org [books.rsc.org]

 To cite this document: BenchChem. [Core Physicochemical and Chemical Profile of 2-
Methoxyethane-1-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611866#physical-and-chemical-characteristics-of-2-
methoxyethane-1-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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